molecular formula C20H21NO4 B7766044 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid

Cat. No.: B7766044
M. Wt: 339.4 g/mol
InChI Key: UGNIYGNGCNXHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by ultraviolet light, making it useful in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling reaction: The protected amino acid is then coupled with 3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block.

    Biology: Employed in the synthesis of peptide-based probes and inhibitors for studying biological processes.

    Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)ethoxyacetic acid
  • 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)methylboronic acid

Uniqueness

2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid moiety. This structural feature can influence its reactivity and interactions in peptide synthesis compared to other Fmoc-protected amino acids. Additionally, the presence of the fluorenyl group provides a useful chromophore for analytical detection.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004915
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140663-39-4, 68858-20-8, 84624-17-9
Record name L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, labeled with carbon-14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140663-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 68858-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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